5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1,4-benzodiazepine-2,5-dione derivatives, involves strategic coupling reactions, selective alkylations, and the use of specific reagents to construct core structures and introduce substituents at targeted positions (Cheng et al., 2006). Such methodologies could be adapted for the synthesis of "5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione" by choosing appropriate starting materials and reaction conditions that align with its unique structural requirements.
Molecular Structure Analysis
X-ray crystallography and NMR studies offer profound insights into the molecular structures of related compounds. For instance, structural elucidation of 1,5-benzodiazepines highlights the conformation of central molecular fragments and their assembly modes in crystals, which are influenced by substituents and intramolecular interactions (Kravtsov et al., 2012). These analytical techniques could be applied to "5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione" to unravel its conformation and crystalline properties.
Chemical Reactions and Properties
The reactivity of structurally related compounds under various conditions can shed light on potential chemical reactions and properties of the compound . For example, reactions involving benzothiazepine derivatives reveal the influence of different substituents on their chemical behavior and interactions within molecular assemblies (Matsuo et al., 2005). Understanding these reactions helps predict how "5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione" might behave in synthetic and biological contexts.
Physical Properties Analysis
The physical properties of closely related compounds, such as solubility, melting points, and crystal structures, are critical for determining their applications and handling requirements. Research on similar compounds, like 1,4-benzodiazepine-2,5-diones, provides a basis for inferring the physical characteristics of "5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione" (Boojamra et al., 1997). These properties are essential for formulating the compound for practical use.
Chemical Properties Analysis
Exploring the chemical properties, such as reactivity, stability, and interaction with other molecules, is crucial for understanding the compound's potential applications. Investigations into related benzodiazepine and benzothiazepine derivatives reveal how structural modifications impact their chemical properties and biological activity (Guzikowski et al., 1997). Such studies could guide the development of "5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione" for specific scientific or therapeutic purposes.
Scientific Research Applications
Synthesis and Anti-Microbial Activity
- Application : Some derivatives of 1,5-benzodithiepine, a close relative of the 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione, have shown good activity against Gram-positive microorganisms and blastomycetes, highlighting their potential in antimicrobial research (Bonsignore et al., 1990).
Benzodiazepine Receptor Binding
- Application : Research on triazino derivatives of 1,5-benzothiazepines, which are structurally related to 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine, has been conducted to study their interaction with benzodiazepine receptors (Perioli et al., 1994).
Biosynthesis of Benzodiazepine Alkaloids
- Application : Studies on the biosynthesis of compounds like cyclopenin and cyclopenol, which are benzodiazepine alkaloids sharing a similar backbone to 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine, provide insights into the biochemical pathways of these complex molecules (Nover & Luckner, 1969).
Structural and Conformational Studies
- Application : Research on the crystal structures of related benzodiazepine compounds aids in understanding the molecular conformations and interactions, which is crucial for drug design and development (Kravtsov et al., 2012).
Synthesis of Novel Benzothiazepines
- Application : The synthesis of novel benzothiazepines, structurally related to 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine, has implications in the development of new therapeutic agents with potential anxiolytic properties (Wright et al., 1978).
Safety And Hazards
properties
IUPAC Name |
1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEYHWQLJZBUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2S(=O)(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323405 | |
Record name | 5-Hydroxy-2,3,4,5-tetrahydro-1H-1lambda~6~-benzothiepine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione | |
CAS RN |
109821-96-7 | |
Record name | 5-Hydroxy-2,3,4,5-tetrahydro-1H-1lambda~6~-benzothiepine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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